5-Fluoro-2-methoxypyrimidin-4-amine
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Overview
Description
5-Fluoro-2-methoxypyrimidin-4-amine is a chemical compound with the molecular formula C5H6FN3O It is a pyrimidine derivative, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-2-methoxypyrimidin-4-amine are currently not well-defined in the literature. This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in nucleic acids, acting as building blocks of DNA and RNA. Therefore, it’s possible that this compound could interact with enzymes involved in nucleic acid synthesis or metabolism .
Mode of Action
Given its structural similarity to other pyrimidine derivatives, it may be incorporated into dna or rna during synthesis, potentially leading to disruption of normal cellular processes .
Biochemical Pathways
As a pyrimidine derivative, it could potentially affect pathways related to nucleic acid synthesis and metabolism .
Pharmacokinetics
Its molecular weight (14312 g/mol) and physical properties (solid at room temperature) suggest that it could have reasonable bioavailability .
Result of Action
Given its potential interaction with nucleic acid synthesis or metabolism, it could potentially lead to disruption of normal cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Specific studies on these aspects are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors, such as 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine, under specific reaction conditions . The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoromethanesulfonic acid (TfOH) and meta-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of 5-Fluoro-2-methoxypyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids like trifluoromethanesulfonic acid and oxidizing agents like meta-chloroperbenzoic acid . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
5-Fluoro-2-methoxypyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidin-4-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Bromo-2-methoxypyrimidin-4-amine:
2,5-Dimethoxypyrimidin-4-amine:
Uniqueness
5-Fluoro-2-methoxypyrimidin-4-amine is unique due to the presence of both the fluorine and methoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-fluoro-2-methoxypyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYALTIIVASWNSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659957 |
Source
|
Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993-63-1 |
Source
|
Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-fluoro-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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